ZnCl₂-Activated Ketone Ethylation
In the ethylation of benzophenone (THF, 0°C, 2 h), EtMgCl alone yields only 25% of the desired tertiary alcohol with 71% of the undesired reduction product. Addition of catalytic ZnCl₂ (10 mol%) dramatically increases the yield to 84% while suppressing the reduction side product to only 15% [1]. Under identical conditions, EtMgBr alone gives a mere 20% yield with 78% reduction product. Thus, ZnCl₂-activated EtMgCl provides a 59-64 percentage-point yield advantage over unactivated EtMgCl and EtMgBr, representing a >3-fold improvement in productive alkylation efficiency [1].
| Evidence Dimension | Yield of ethylated tertiary alcohol from benzophenone |
|---|---|
| Target Compound Data | EtMgCl + ZnCl₂ (10 mol%): 84% yield (15% reduction side product) |
| Comparator Or Baseline | EtMgCl alone: 25% yield (71% reduction); EtMgBr alone: 20% yield (78% reduction) |
| Quantified Difference | +59 percentage points vs. EtMgCl alone; +64 percentage points vs. EtMgBr |
| Conditions | Benzophenone substrate, THF, 0°C, 2 h, 1.1-1.3 equiv Grignard reagent |
Why This Matters
Procurement of ZnCl₂-activated EtMgCl eliminates the need for stoichiometric CeCl₃ or other expensive additives while delivering superior yield, directly reducing downstream purification costs in tertiary alcohol manufacturing.
- [1] Hatano, M.; Suzuki, S.; Ishihara, K. Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride. J. Am. Chem. Soc. 2006, 128, 9998-9999. DOI: 10.1021/ja0628405. View Source
